molecular formula C5H9ClN4O2 B1395867 (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride CAS No. 892128-58-4

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1395867
CAS No.: 892128-58-4
M. Wt: 192.6 g/mol
InChI Key: BVURXEMVHARMIF-MMALYQPHSA-N
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Description

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its azido group attached to the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the use of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid as the starting material. The hydroxyl group is converted to an azido group through a substitution reaction using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Copper(I) Catalysts: Used for cycloaddition reactions.

Major Products Formed

    Aminopyrrolidine Derivatives: Formed through reduction reactions.

    Triazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling. The compound’s molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid: A precursor in the synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride.

    (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: Another chiral pyrrolidine derivative with different functional groups.

Uniqueness

This compound is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring bioorthogonal chemistry and click reactions .

Properties

IUPAC Name

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURXEMVHARMIF-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

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